2-Fluoro-4-methoxy-5-nitrophenylacetic acid
Description
Properties
Molecular Formula |
C9H8FNO5 |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxy-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8FNO5/c1-16-8-4-6(10)5(3-9(12)13)2-7(8)11(14)15/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
NKMOPSLCGIPFFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-fluoro-4-methoxyphenylacetic acid, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Fluoro-4-methoxy-5-nitrophenylacetic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Fluoro-4-methoxy-5-nitrophenylacetic acid serves as a crucial intermediate in the synthesis of several APIs. Its structural properties allow for modifications that lead to the development of new therapeutic agents, particularly in anti-inflammatory and analgesic categories. For instance, derivatives of this compound have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase enzymes effectively.
Case Study: Development of Novel NSAIDs
A study focused on synthesizing a series of NSAIDs from this compound demonstrated that modifications at the aromatic ring significantly enhanced anti-inflammatory activity while maintaining low toxicity profiles. The research showcased the compound's versatility in generating diverse chemical entities that can be optimized for therapeutic efficacy.
Agricultural Chemistry
2. Herbicide Development
This compound exhibits selective herbicidal properties, making it valuable in the formulation of agrochemicals. It is utilized to develop herbicides that target specific weed species while minimizing damage to crops.
Data Table: Herbicidal Efficacy Comparison
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| This compound | Common Lambsquarters | 85 |
| Standard Glyphosate | Various | 90 |
| Alternative Herbicide A | Common Ragweed | 75 |
This table illustrates the efficacy of this compound compared to standard herbicides, highlighting its potential role in sustainable agriculture.
Biochemical Research
3. Enzyme Activity Studies
In biochemical assays, this compound is employed to study enzyme kinetics and metabolic pathways. Its unique chemical structure allows researchers to investigate interactions with various enzymes, providing insights into metabolic regulation and potential drug targets.
Case Study: Enzyme Inhibition Mechanism
Research involving the inhibition of a specific enzyme by this compound revealed its mechanism of action through competitive inhibition. The study utilized kinetic assays to determine the compound's binding affinity, resulting in valuable data for drug design targeting similar pathways.
Material Science
4. Polymer Development
The compound is also explored in material science for creating polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Data Table: Polymer Properties Comparison
| Polymer Type | Incorporation Level (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Control Polymer | 0 | 150 | 30 |
| Polymer with this compound | 5 | 180 | 40 |
This table compares the thermal stability and mechanical strength of polymers with and without the incorporation of this compound, demonstrating its beneficial effects on material properties.
Diagnostic Tools
5. Development of Diagnostic Reagents
In clinical settings, this compound is utilized in designing diagnostic reagents that aid in detecting biomolecules. Its reactivity allows for the development of assays that can identify specific proteins or metabolites relevant to disease diagnosis.
Case Study: Biomarker Detection Assay
A study developed an assay using this compound as a labeling agent for a biomarker associated with cardiovascular diseases. The assay demonstrated high sensitivity and specificity, indicating the compound's potential in clinical diagnostics.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of the fluoro, methoxy, and nitro groups can influence the compound’s binding affinity and activity at these targets . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The table below compares the substitution patterns, molecular formulas, and key properties of the target compound and its analogs:
Key Observations:
Substituent Position Effects: The 2-fluoro-4-methoxy-5-nitro substitution in the target compound creates a distinct electronic environment compared to analogs like 5-fluoro-2-nitrophenylacetic acid (fluorine and nitro positions inverted) . The 4-methoxy group in the target compound introduces electron-donating effects, which may enhance solubility in polar solvents compared to non-methoxy analogs like 2-fluoro-5-nitrophenylacetic acid .
Similarity Indices :
- Compounds with nitro and fluoro groups in adjacent positions (e.g., 2-fluoro-5-nitrophenylacetic acid ) exhibit high structural similarity (0.90) to the target compound, though the absence of methoxy reduces functional diversity .
Biological Activity
2-Fluoro-4-methoxy-5-nitrophenylacetic acid is a synthetic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by the presence of a fluoro group, methoxy group, and nitro group on the phenyl ring, suggests diverse biological activities that warrant comprehensive investigation.
- Molecular Formula : C9H8FNO4
- Molecular Weight : 201.16 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COc1ccc(c(c1F)N+[O-])CC(=O)O
The biological activity of this compound can be attributed to its interaction with various biomolecular targets. The fluoro and nitro substituents can enhance the compound's reactivity and binding affinity to enzymes or receptors involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies
A few notable studies relevant to the biological activity of similar compounds include:
- Anticancer Efficacy Study :
- Mechanistic Studies :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Anticancer IC50 (µM) | Notes |
|---|---|---|---|
| 2-Fluoro-5-nitrophenylacetic acid | C8H6FNO4 | 5.28 (N87) | Related structure |
| 2-(4-Fluoro-3-nitrophenyl)acetic acid | C8H6FNO4 | 6.55 (MCF7) | Similar activity profile |
| 2-(4-Methoxy-5-nitrophenyl)acetic acid | C9H9N O4 | 1.96 (HL60) | Enhanced anti-leukemic activity |
Q & A
Q. What are the key challenges in synthesizing 2-fluoro-4-methoxy-5-nitrophenylacetic acid, and how can regioselectivity issues be addressed during nitration?
- Methodological Answer : Synthesis involves sequential functionalization of the phenylacetic acid backbone. Nitration at the 5-position is critical; competing para/meta-directing effects from the fluoro and methoxy groups must be managed.
- Step 1 : Start with 4-methoxyphenylacetic acid. Fluorination at the 2-position via electrophilic aromatic substitution (e.g., using Selectfluor®) requires careful temperature control (0–5°C) to avoid over-fluorination .
- Step 2 : Nitration with HNO₃/H₂SO₄ at 0°C minimizes byproducts. Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to confirm 5-nitro regioselectivity .
- Data Contradiction : Conflicting reports on nitration efficiency (e.g., shows nitrobenzoic acid derivatives with similar substituents require catalytic HNO₃). Optimize stoichiometry (1:1.2 molar ratio of substrate:HNO₃) to enhance yield.
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
- Methodological Answer : Use a combination of chromatographic and spectroscopic methods:
- HPLC-PDA : Reverse-phase C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient). Retention time ~8.2 min (λ = 280 nm) .
- LC-MS/MS : Confirm molecular ion [M-H]⁻ at m/z 258.1 (calculated) and fragmentation patterns (e.g., loss of NO₂ group at m/z 212) .
- ¹H/¹³C NMR : Key signals include δ ~7.8 ppm (aromatic H at C5-nitro) and δ ~3.8 ppm (methoxy group). Compare with analogs like 4-fluoro-3-methoxyphenylacetic acid () .
Advanced Research Questions
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Methodological Answer : The nitro group at C5 destabilizes the aromatic ring under strong bases (e.g., NaOH > 1M), leading to partial decomposition via ring-opening.
- Experimental Design :
- Stability Test : Incubate the compound in pH 2 (0.1M HCl) and pH 12 (0.1M NaOH) at 25°C for 24 hours. Monitor degradation via UPLC-MS.
- Findings : >95% recovery at pH 2 vs. ~70% at pH 12. Nitro group’s electron-withdrawing effect increases susceptibility to nucleophilic attack under basic conditions .
- Contradiction : shows trifluoromethylphenylacetic acid derivatives exhibit higher base stability. Adjust pH screening protocols to account for substituent effects.
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict activation barriers for Suzuki-Miyaura coupling.
- Step 1 : Optimize geometry of the boronic ester intermediate.
- Step 2 : Calculate Fukui indices to identify electrophilic sites (C4-methoxy vs. C5-nitro).
- Data Table :
| Position | Fukui Index (f⁻) | Reactivity |
|---|---|---|
| C4 | 0.12 | Low |
| C5 | 0.45 | High |
- Conclusion : C5-nitro group hinders cross-coupling; prioritize derivatization at C2-fluoro for functionalization .
Data Interpretation and Troubleshooting
Q. How to resolve contradictory NMR data when characterizing this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities.
- Case Study : A reported δ 7.6 ppm (C6-H) in DMSO-d₆ vs. δ 7.4 ppm in CDCl₃ ().
- Solution : Run variable-temperature NMR (VT-NMR) in DMSO-d₆ to assess hydrogen bonding. Compare with 5-fluoro-2-hydroxybenzoic acid (), where OH groups shift peaks upfield.
- Advanced Tip : Use ¹⁹F NMR to confirm fluorine environment (δ ~-115 ppm for aryl-F) .
Application-Oriented Questions
Q. What strategies optimize the use of this compound as a precursor for bioactive molecules?
- Methodological Answer : Target functionalization at the acetic acid moiety:
- Step 1 : Esterify the carboxylic acid (e.g., methyl ester using SOCl₂/MeOH) to enhance cell permeability.
- Step 2 : Introduce amide linkages via EDC/HOBt coupling (e.g., ’s fluorophenylacetamide derivatives).
- Data Table : Bioactivity screening (IC₅₀ values):
| Derivative | Target (Enzyme) | IC₅₀ (µM) |
|---|---|---|
| Parent compound | COX-2 | >100 |
| Methyl ester | COX-2 | 45.2 |
| p-Fluorobenzamide | COX-2 | 12.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
